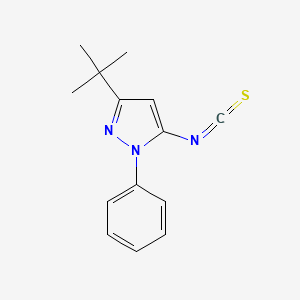
3-tert-Butyl-5-isothiocyanato-1-phenyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-tert-Butyl-5-isothiocyanato-1-phenyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-Butyl-5-isothiocyanato-1-phenyl-1H-pyrazole typically involves the reaction of 3-tert-butyl-1-phenyl-1H-pyrazole-5-amine with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the isothiocyanate group. The general reaction scheme is as follows:
Starting Material: 3-tert-butyl-1-phenyl-1H-pyrazole-5-amine
Reagent: Thiophosgene
Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen, at a temperature range of 0-5°C to prevent side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling of reagents to maintain safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-tert-Butyl-5-isothiocyanato-1-phenyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can be substituted with nucleophiles such as amines, alcohols, and thiols.
Addition Reactions: The compound can participate in addition reactions with electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Electrophiles: Halogens, alkylating agents
Conditions: Reactions are typically carried out in solvents like dichloromethane or tetrahydrofuran, under mild to moderate temperatures (0-50°C).
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as thioureas, carbamates, and thiocarbamates can be formed.
Addition Products: New derivatives with modified functional groups.
Scientific Research Applications
3-tert-Butyl-5-isothiocyanato-1-phenyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-tert-Butyl-5-isothiocyanato-1-phenyl-1H-pyrazole involves its interaction with biological molecules. The isothiocyanate group is known to react with nucleophilic sites in proteins and enzymes, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or modification of protein function, contributing to its bioactivity.
Comparison with Similar Compounds
Similar Compounds
- 3-tert-Butyl-1-phenyl-1H-pyrazol-5-amine
- 3-tert-Butyl-1-(4-methoxyphenyl)-1H-pyrazol-5-amine
- 3-tert-Butyl-1-(2-chlorophenyl)-1H-pyrazol-5-amine
Uniqueness
3-tert-Butyl-5-isothiocyanato-1-phenyl-1H-pyrazole is unique due to the presence of the isothiocyanate group, which imparts distinct reactivity and potential bioactivity. This differentiates it from other pyrazole derivatives that may lack this functional group.
Properties
Molecular Formula |
C14H15N3S |
|---|---|
Molecular Weight |
257.36 g/mol |
IUPAC Name |
3-tert-butyl-5-isothiocyanato-1-phenylpyrazole |
InChI |
InChI=1S/C14H15N3S/c1-14(2,3)12-9-13(15-10-18)17(16-12)11-7-5-4-6-8-11/h4-9H,1-3H3 |
InChI Key |
WVSXENYLSBPBQE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)N=C=S)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


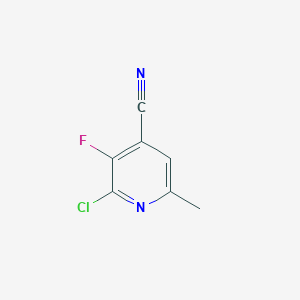
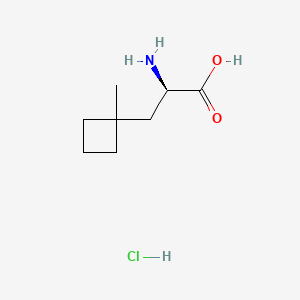
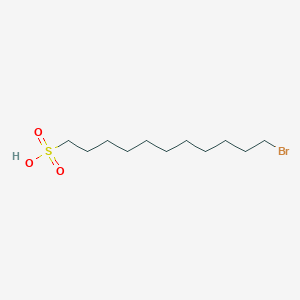
![(2Z)-2-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N-phenylhydrazinecarbothioamide](/img/structure/B13911582.png)
![5-Chloro-8-iodo-imidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B13911585.png)

![7-(2-Methyl-4-nitrophenoxy)-1,2,4-triazolo[4,3-c]pyrimidine](/img/structure/B13911597.png)
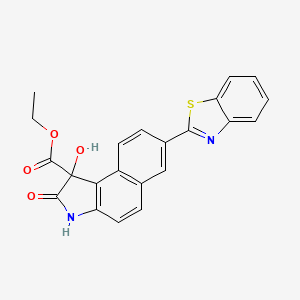

![tert-butyl (4R)-4-chloro-4-[(1R,2R,6S,8R)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butanoate](/img/structure/B13911610.png)
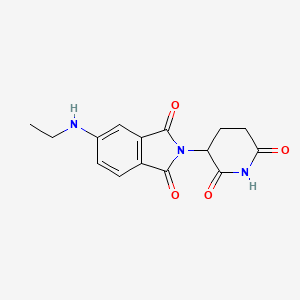
![4-[2-(Tributylstannyl)ethynyl]pyridine](/img/structure/B13911616.png)
![2-[(2S,4E)-4-[(2E,4E,6E)-1-hydroxyocta-2,4,6-trienylidene]-3,5-dioxopyrrolidin-2-yl]acetic acid](/img/structure/B13911619.png)

